molecular formula C12H14BrNO3 B1405408 (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate CAS No. 1799442-84-4

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate

Cat. No.: B1405408
CAS No.: 1799442-84-4
M. Wt: 300.15 g/mol
InChI Key: PEHBOZLIIUCWMP-SDNWHVSQSA-N
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Description

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate is an organic compound that features a bromophenyl group and a hydroxyimino functional group

Preparation Methods

The synthesis of (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to esterification with methyl 5-bromopentanoate under basic conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., Pd/C and hydrogen gas), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include nitro derivatives, phenyl derivatives, and substituted phenyl derivatives.

Scientific Research Applications

(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar compounds to (E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate include:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

methyl (5E)-5-(4-bromophenyl)-5-hydroxyiminopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHBOZLIIUCWMP-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C(=N\O)/C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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